molecular formula C22H19N3O2S B2831068 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile CAS No. 374090-75-2

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile

Cat. No.: B2831068
CAS No.: 374090-75-2
M. Wt: 389.47
InChI Key: SHDZPFDALOKDLM-LFIBNONCSA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

A foundational aspect of scientific research applications involves the synthesis and reactivity of similar chemical structures. For example, the synthesis and reactivity of benzothiazol-2-ylcarbonylhydroximoyl chloride, a related compound, have been studied, demonstrating reactions with various amines to afford new ketones and fused heterocycles, highlighting the versatility of similar structures in creating novel compounds with potential therapeutic or material applications (Farag, Dawood, & Abdelhamid, 1997).

Anticancer Applications

Research into similar acrylonitrile compounds has shown promising anticancer activities. For instance, a study on heteroarylacrylonitriles revealed their in vitro cytotoxic potency against human cancer cell lines, with specific structural elements enhancing cytotoxic activity, suggesting that modifications to the acrylonitrile structure can lead to potent anticancer agents (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Antibacterial and Antioxidant Properties

Compounds with benzothiazole structures have also been investigated for their antibacterial and antioxidant properties. A study synthesized new benzothiazolopyridine and benzothiazolyl-triazole derivatives, testing them for antioxidant and antibacterial activities, indicating the potential of benzothiazole derivatives in developing new therapeutic agents (Arafat, Abdel‐Latif, El-Taweel, Ayyad, & Mohamed, 2022).

Enzyme Inhibition

Another area of interest is the development of selective enzyme inhibitors using benzothiazole acrylonitrile derivatives. A study described (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles as a new class of selective acetylcholinesterase inhibitors, demonstrating the potential of such compounds in treating neurodegenerative diseases (de la Torre, Astudillo Saavedra, Caballero, Quiroga, Alzate-Morales, Gutiérrez Cabrera, & Trilleras, 2012).

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14(2)17-5-3-4-6-18(17)24-11-16(10-23)22-25-19(12-28-22)15-7-8-20-21(9-15)27-13-26-20/h3-9,11-12,14,24H,13H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDZPFDALOKDLM-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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